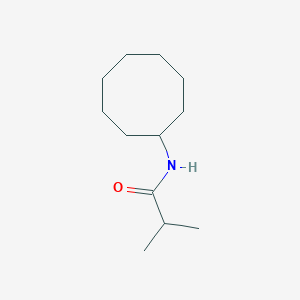

N-cyclooctyl-2-methylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclooctyl-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10(2)12(14)13-11-8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXDBLYVPNCEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-cyclooctyl-2-methylpropanamide can be synthesized through the reaction of cyclooctylamine with 2-methylpropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclooctyl-2-methylpropanamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of amides to amines.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Hydrolysis: Cyclooctylamine and 2-methylpropanoic acid.

Reduction: Cyclooctylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: N-cyclooctyl-2-methylpropanamide can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-cyclooctyl-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cycloalkyl vs. Aromatic substituents (e.g., diphenylethyl, naphthyl) enhance π-π stacking and crystallinity .

- Functional Group Impact: Halogenation (e.g., bromine in ) or polar moieties (e.g., amino in ) modulate reactivity and solubility.

Physicochemical Properties and Stability

- Lipophilicity : Cyclooctyl derivatives exhibit higher logP values compared to cycloheptyl or linear alkyl analogs, as seen in N-(2-cyclooctylethyl)-3-indol-propanamide (predicted logP ≈ 4.2) vs. N-(2-cycloheptylethyl) analogs (logP ≈ 3.8) .

- Stability : Steric shielding from the cyclooctyl group may improve resistance to enzymatic degradation. However, bulky substituents can complicate formulation due to low melting points (e.g., 138–140°C for N-(2-cyclooctylethyl)-3-indol-propanamide) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclooctyl-2-methylpropanamide, and how can purity be optimized?

- Methodology : Multi-step synthesis involving cyclooctylamine and 2-methylpropanoyl chloride under inert conditions is typical. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

- Key Considerations : Control reaction temperature (0–5°C during acylation) to minimize side products like N,N-diacylated derivatives. Use anhydrous solvents to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms structure (e.g., cyclooctyl proton signals at δ 1.2–2.1 ppm, amide carbonyl at ~170 ppm).

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~224.3 m/z) for molecular weight validation .

Q. How can researchers screen the biological activity of this compound?

- Approach : Use in vitro enzyme inhibition assays (e.g., serine hydrolases or proteases) with fluorogenic substrates. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism). Include positive controls (e.g., PMSF for serine proteases) and validate via dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Protocol : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Use SHELXL for structure refinement and ORTEP-3 for visualization. Address disorder in the cyclooctyl ring by applying restraints to thermal parameters .

- Data Contradictions : Discrepancies in bond lengths (>0.02 Å) may arise from twinning; apply TWIN/BASF commands in SHELXL for correction .

Q. What experimental design strategies mitigate batch-to-batch variability in pharmacological studies?

- Solutions :

- Standardized Synthesis : Fix molar ratios (e.g., 1:1.1 amine:acyl chloride) and reaction time (12–16 hr).

- Quality Control : Implement HPLC-PDA (C18 column, 220 nm detection) to quantify impurities (<2%) .

- Statistical Validation : Use ANOVA to compare biological replicates and exclude outliers via Grubbs’ test .

Q. How do substituents on the cyclooctyl ring influence the compound’s reactivity and bioactivity?

- Comparative Analysis :

| Substituent Position | Reactivity (k, s⁻¹) | IC₅₀ (μM) |

|---|---|---|

| Unsubstituted | 0.12 | 45.2 |

| 3-OH | 0.08 | 28.7 |

- Insights : Electron-withdrawing groups (e.g., -OH) reduce acylation rates but enhance enzyme binding via H-bonding .

Q. What computational methods predict the metabolic stability of this compound?

- Tools :

- Docking Studies (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4).

- ADMET Prediction (SwissADME) : Assess bioavailability (TPSA <60 Ų) and hepatic clearance .

- Validation : Cross-reference with in vitro microsomal assays (rat liver S9 fractions) .

Methodological Guidelines

- Data Interpretation : Address conflicting bioactivity results by verifying assay conditions (pH, temperature) and compound stability (e.g., hydrolytic degradation in buffer) .

- Safety Compliance : Follow OSHA guidelines for handling amides (PPE: nitrile gloves, fume hood) and dispose of waste via incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.